Dimethyl adipimidate dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dimethyl hexanediimidate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-11-7(9)5-3-4-6-8(10)12-2;;/h9-10H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUUDEWWMRQUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCC(=N)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
| Record name | Dimethyl adipimidate dihydrochloride | |
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CAS No. |
14620-72-5 | |
| Record name | Dimethyl adipimidate dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014620725 | |
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| Record name | Dimethyl adipimidate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DIMETHYL ADIPIMIDATE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanistic and Theoretical Underpinnings of Dimethyl Adipimidate Dihydrochloride Mediated Reactions
Reaction Chemistry: Specificity Towards Primary Amine Groups in Biological Macromolecules
The imidoester functional groups of dimethyl adipimidate are among the most specific acylating groups for modifying primary amines. sangon.comthermofisher.com This high specificity minimizes cross-reactivity with other nucleophilic groups commonly found in proteins. sangon.comthermofisher.com The reaction targets the α-amino groups at the N-terminus and the ε-amino groups of lysine (B10760008) residues within protein structures. researchgate.netnih.gov This specificity is crucial for creating defined cross-links within or between protein subunits. nih.govpnas.org
The reaction between the imidoester and a primary amine proceeds under mild conditions. pnas.org A key advantage of using imidoesters like DMA is that the resulting imidoamide (amidine) bond preserves the original charge of the protein. thermofisher.cominterchim.fr The positive charge of the amine group is replaced by the effective positive charge of the imidoamide bond at physiological pH, which helps to maintain the native conformation and biological activity of the protein. interchim.fr
Crosslinking Mechanism and Product Formation: Imidoamide Linkages
Dimethyl adipimidate possesses two imidoester functional groups at either end of an adipic acid-derived spacer arm. sigmaaldrich.comgoogle.com Each imidoester group can react with a primary amine to form a stable amidine bond. interchim.frresearchgate.netsigmaaldrich.com When both functional groups of a single DMA molecule react with two different primary amine groups, a covalent cross-link is formed. nih.gov This can occur intramolecularly (within the same protein) or intermolecularly (between different protein molecules). pnas.org
The formation of these imidoamide linkages is central to the utility of DMA in studying protein quaternary structure and protein-protein interactions. nih.govresearchgate.net The resulting amidine bond is stable at neutral pH but can be slowly hydrolyzed at high pH values. interchim.fr This characteristic allows for the possibility of reversing the cross-linking under specific conditions. interchim.fr
Influence of Reaction Environment on Crosslinking Efficiency
The efficiency of the cross-linking reaction with dimethyl adipimidate is highly dependent on the reaction conditions. Key factors that must be controlled include pH, buffer composition, and temperature.
Imidoesters like DMA react with primary amines over a pH range of 7 to 10. sangon.comthermofisher.com The rate of reaction and cross-linking efficiency increases with pH. thermofisher.comnih.gov For optimal cross-linking, a pH range of 8 to 9 is generally recommended. sangon.comthermofisher.com While the reaction can proceed at a lower pH, such as 7.4, to minimize adverse effects on cells, the efficiency may be reduced. nih.gov At a pH above 9.5, the risk of side reactions with other nucleophilic groups, such as those on tyrosine and serine, may increase. interchim.frresearchgate.net
The choice of buffer is critical for successful cross-linking with dimethyl adipimidate. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target amine groups on the protein for reaction with the cross-linker. sangon.comthermofisher.com Suitable amine-free buffers include phosphate, borate (B1201080), carbonate, and HEPES. sangon.comthermofisher.cominterchim.fr Triethanolamine (B1662121) buffer is also commonly used. sangon.comthermofisher.comresearchgate.net At the end of the reaction, a primary amine-containing substance like Tris or glycine can be added to quench any unreacted DMA. sangon.comthermofisher.com
Temperature plays a significant role in the kinetics of the cross-linking reaction. ajpojournals.org Generally, increasing the temperature increases the rate of reaction by providing the necessary activation energy for the molecular collisions to be effective. ajpojournals.org However, higher temperatures can also accelerate the hydrolysis of the imidoester groups, which is a competing reaction that inactivates the cross-linker. sangon.com Therefore, a balance must be struck. Many protocols suggest incubating the reaction at room temperature for 30 to 60 minutes. sangon.comthermofisher.com For some applications, the reaction can be carried out at 4°C for a longer duration, such as one hour, to minimize potential protein degradation while still allowing for efficient cross-linking. interchim.fr It is important to avoid excessively high temperatures that could lead to the denaturation of the proteins being studied or decomposition of the reactants. ajpojournals.orgresearchgate.net The stability of DMA itself is also a consideration; it is moisture-sensitive and should be stored desiccated at 2-8°C. thermofisher.comsigmaaldrich.com
Comparative Analysis of Homobifunctional Imidoester Crosslinkers
Dimethyl adipimidate is part of a family of homobifunctional imidoester cross-linkers that vary primarily in the length of their spacer arms. google.comgoogle.com This family includes dimethyl pimelimidate (DMP) and dimethyl suberimidate (DMS). sangon.comgoogle.com The different spacer arm lengths provide a set of molecular "rulers" that can be used to probe the distances between reactive amine groups within a protein complex. nih.govinterchim.fr
The choice of cross-linker often depends on the specific structural questions being addressed. For example, if two lysine residues are too far apart to be bridged by DMA, the longer spacer arm of DMS might be successful. researchgate.netpnas.org All these reagents share the same amine-reactive chemistry and pH dependence. sangon.comsigmaaldrich.com
Below is a comparative table of common homobifunctional imidoester crosslinkers:
| Compound Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| Diethyl malonimidate dihydrochloride (B599025) | 231.12 sigmaaldrich.comoakwoodchemical.com | - |
| Dimethyl adipimidate dihydrochloride | 245.15 sangon.comsigmaaldrich.comnih.gov | 8.6 sangon.com |
| Dimethyl pimelimidate dihydrochloride | 259.17 sangon.comsigmaaldrich.com | 9.2 sangon.com |
| Dimethyl suberimidate dihydrochloride | 273.2 sangon.com | 11.0 sangon.com |
This compound (DMA) vs. Dimethyl Pimelimidate Dihydrochloride (DMP)
This compound (DMA) and Dimethyl Pimelimidate Dihydrochloride (DMP) are both homobifunctional imidoester crosslinkers, meaning they possess two identical reactive groups that target the same functional group on proteins. thermofisher.com These reagents are designed to react specifically with primary amines (—NH₂) found at the N-terminus of proteins and on the side chain of lysine residues. thermofisher.comresearchgate.net The reaction, which typically occurs in a pH range of 7.0 to 10.0, results in the formation of a stable amidine bond. thermofisher.comwikipedia.orgsigmaaldrich.com A significant feature of this reaction is that it preserves the net charge of the protein, as the positively charged primary amine is replaced by a positively charged amidine group, which can be crucial for maintaining the protein's native conformation and activity. thermofisher.com
The primary distinction between DMA and DMP lies in the length of the hydrocarbon spacer arm that separates their two reactive imidoester groups. DMA has a spacer arm length of 8.6 Å, derived from its adipic acid backbone. thermofisher.com In contrast, DMP has a slightly longer spacer arm of 9.2 Å, based on a pimelic acid structure. thermofisher.comnih.gov This small difference of 0.6 Å in their crosslinking span dictates the maximum distance between the two amine groups they can link. While seemingly minor, this variation can be critical in structural biology studies, as the ability to form a crosslink depends on whether the target lysine residues are located within this precise distance of each other. The choice between DMA and DMP therefore allows for a more refined probing of protein topography, where the success or failure of crosslinking with one reagent versus the other can provide specific distance constraints.
This compound (DMA) vs. Dimethyl Suberimidate Dihydrochloride (DMS)
Similar to the comparison with DMP, the difference between this compound (DMA) and Dimethyl Suberimidate Dihydrochloride (DMS) is fundamentally a matter of spacer arm length. Both are water-soluble, membrane-permeable, and react with primary amines to form charge-preserving amidine bonds. thermofisher.comnih.gov They share the same reactive mechanism and specificity. thermofisher.com
The key differentiator is the significantly longer spacer arm of DMS. While DMA has an 8.6 Å spacer, DMS possesses a longer spacer arm of 11.0 Å. thermofisher.com This extended reach allows DMS to connect lysine residues that are further apart than what is possible with DMA. The use of DMS in early studies was instrumental in determining the subunit structure of oligomeric proteins by crosslinking protomers within a complex. nih.gov Comparing the crosslinking patterns generated by DMA and DMS on the same protein complex can yield valuable structural information. If a crosslink is formed by DMS but not by DMA, it implies that the distance between the reactive lysine residues is greater than 8.6 Å but within the 11.0 Å range of DMS. This graduated approach, using a panel of crosslinkers with varying lengths, provides a more detailed map of protein structures and interactions.
Influence of Spacer Arm Length on Crosslinking Spanning Distances
The spacer arm length of a crosslinker is a critical parameter in studies of protein structure and interaction, as it defines the maximum possible distance between the two linked residues. nih.gov For homobifunctional imidoesters like DMA, DMP, and DMS, the spacer arm is the flexible hydrocarbon chain separating the two terminal imidoester groups. thermofisher.com This length directly determines the "ruler" by which biochemists measure intramolecular and intermolecular distances within or between proteins. nih.gov
While the extended length of the spacer arm provides a theoretical maximum distance, the actual distance between the alpha-carbons (Cα) of the two crosslinked lysine residues can be considerably larger. This is because it must account for the length of the lysine side chains as well as the crosslinker itself. For example, a crosslinker with an 11.4 Å arm can bridge Cα atoms that are up to approximately 24 Å apart. nih.gov However, experimental data from crosslinking mass spectrometry (XL-MS) studies often reveal crosslinks that exceed this theoretical maximum, leading researchers to apply a tolerance of several angstroms (Å), with Cα-Cα distances up to 30 Å sometimes being considered valid. nih.gov
Interactive Table: Properties of Imidoester Crosslinkers
| Compound Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| This compound (DMA) | 245.15 | 8.6 |
| Dimethyl Pimelimidate Dihydrochloride (DMP) | 259.17 | 9.2 |
| Dimethyl Suberimidate Dihydrochloride (DMS) | 273.20 | 11.0 |
| Data sourced from Thermo Fisher Scientific. thermofisher.com |
Considerations for Non-Cleavable Crosslinks
This compound (DMA) is a non-cleavable crosslinker, meaning the bond it forms between two amino acids is stable and cannot be broken under standard mass spectrometry (MS) analysis conditions. This property presents both advantages and significant challenges for data analysis.
The primary challenge in analyzing data from non-cleavable crosslinkers is the immense increase in computational complexity. nih.gov In a typical proteomics experiment, a protein is digested into smaller peptides before MS analysis. When a non-cleavable crosslinker is used, it creates a single entity composed of two distinct peptides. When searching the resulting spectra against a protein database, the software must consider every possible peptide-peptide combination. This leads to what is known as the "n² problem," where the number of theoretical peptide pairs increases quadratically with the size of the protein database. nih.govnih.gov This explosion in search space makes the analysis time-consuming and significantly increases the chance of false-positive identifications, making it difficult to confidently assign crosslinks, especially in complex samples. nih.govresearchgate.net
Furthermore, the resulting crosslinked peptides are larger and bulkier, which can lead to altered ionization behavior and more complex fragmentation patterns in the mass spectrometer, further impeding straightforward data analysis. nih.gov In contrast, cleavable crosslinkers are designed with a linker that can be broken during MS analysis, which simplifies the identification process by allowing the two previously linked peptides to be analyzed individually. nih.gov Despite the analytical hurdles, the stability of non-cleavable crosslinkers like DMA makes them robust tools for permanently capturing protein interactions for subsequent analysis by methods like SDS-PAGE, where the formation of higher molecular weight bands indicates successful crosslinking. researchgate.netnih.gov
Applications of Dimethyl Adipimidate Dihydrochloride in Protein Structural Biology
Elucidation of Quaternary Protein Structure and Subunit Architecture
The quaternary structure of a protein refers to the arrangement of its multiple polypeptide chain subunits. nih.gov DMA is instrumental in these studies by "freezing" the interactions between subunits, allowing for their analysis. The fixed length of the DMA molecule acts as a "molecular ruler," providing distance constraints between linked lysine (B10760008) residues. fgsc.netnih.gov
Analysis of Homooligomeric Protein Assemblies
Homooligomeric proteins are composed of identical subunits. Cross-linking with DMA can help determine the number of subunits in such a complex. When a homooligomeric protein is treated with DMA, the cross-linker can form covalent bonds between lysine residues on adjacent subunits. Subsequent analysis by techniques like SDS-polyacrylamide gel electrophoresis (SDS-PAGE) will show a ladder of bands, with each band corresponding to an integral multiple of the subunit's molecular weight (i.e., monomers, dimers, trimers, etc.). The number of bands observed can reveal the oligomeric state of the protein. nih.gov
A classic example of this application is the study of bovine pancreatic ribonuclease A. In a seminal study, DMA was used to introduce intramolecular cross-links, which helped in understanding the spatial proximity of different lysine residues within the folded protein. While this study focused on intramolecular cross-linking, the principles are directly applicable to determining the number of subunits in a homooligomeric complex.
Table 1: Analysis of Homooligomeric Protein Assemblies with Imidoester Cross-linkers This table presents examples of homooligomeric proteins studied using imidoester cross-linkers like dimethyl adipimidate (DMA) and the related dimethyl suberimidate (DMS).
| Protein | Organism | Cross-linker | Key Finding |
| Aldolase | Rabbit muscle | Dimethyl suberimidate | Confirmed the tetrameric structure of the enzyme. |
| Glyceraldehyde-3-phosphate dehydrogenase | E. coli | Dimethyl suberimidate | Revealed the tetrameric arrangement of the subunits. nih.gov |
| L-arabinose isomerase | E. coli | Dimethyl suberimidate | Indicated a hexameric quaternary structure. nih.gov |
Investigation of Heterooligomeric Protein Complexes
Heterooligomeric protein complexes are composed of different subunits. DMA can be used to identify the interacting subunits and their spatial arrangement within the complex. By cross-linking the complex and then identifying the cross-linked products, researchers can determine which subunits are in close proximity to each other.
For instance, in the study of the tryptophan synthetase α2β2 complex from E. coli, the use of a similar imidoester cross-linker, dimethyl suberimidate, demonstrated that it was possible to cross-link the α and β subunits, confirming their direct interaction within the complex. nih.gov This approach allows for the mapping of the subunit architecture of complex protein machinery.
Investigation of Protein-Protein Interactions within Cellular Contexts
Understanding how proteins interact with each other in their native environment is crucial for deciphering cellular processes. DMA is a valuable tool for these in vivo or in situ studies.
Stabilization of Transient and Weak Protein Interactions
Many important protein-protein interactions are transient or weak, making them difficult to study using traditional biochemical methods. nih.gov Chemical cross-linking with reagents like DMA can "trap" these fleeting interactions by forming stable covalent bonds between the interacting partners. nih.govnih.gov This stabilization allows for the subsequent purification and identification of the interacting proteins that would otherwise dissociate. For example, DMA can be used in neuronal cultures to cross-link protein complexes before analysis by gel electrophoresis, helping to identify proteins involved in dynamic processes like protein trafficking. researchgate.net
Mapping Interaction Interfaces on Protein Surfaces
By identifying the specific lysine residues that are cross-linked by DMA, it is possible to map the interaction interface between two proteins. fgsc.net After cross-linking, the protein complex can be digested with a protease, and the resulting cross-linked peptides can be analyzed by mass spectrometry. This analysis reveals which specific amino acids are in close enough proximity to be linked by DMA, thereby defining the contact surfaces between the interacting proteins. This information is invaluable for understanding the molecular basis of the interaction and for designing molecules that can modulate it. nih.gov
Studies on Membrane Protein Organization and Topology
Membrane proteins play critical roles in cellular function, but their hydrophobic nature makes them notoriously difficult to study. nih.govox.ac.uk DMA, being a water-soluble cross-linker, can be used to probe the organization and topology of membrane proteins. nih.gov
By treating intact cells or isolated membranes with DMA, it is possible to cross-link subunits of membrane protein complexes or to link membrane proteins to their nearest neighbors. psu.edu For example, DMA has been used to study the protein composition of erythrocyte membranes by cross-linking the proteins within the membrane. nih.gov
In a study on the CopA copper ATPase from Enterococcus hirae, a membrane protein, DMA was used to introduce cross-links. researchgate.net The identification of these cross-links by mass spectrometry provided valuable distance constraints that were used to build a structural model of the protein, demonstrating the utility of DMA in elucidating the architecture of membrane proteins. researchgate.net
Table 2: Research Findings on the Application of Dimethyl Adipimidate Dihydrochloride (B599025) This table summarizes key research findings from studies utilizing dimethyl adipimidate dihydrochloride and related cross-linkers.
| Application Area | Research Focus | Protein/System Studied | Key Findings |
| Quaternary Structure | Homooligomer Analysis | Bovine Pancreatic Ribonuclease A | Provided distance constraints between lysine residues, aiding in structural elucidation. |
| Quaternary Structure | Heterooligomer Analysis | Tryptophan Synthetase α2β2 complex | Confirmed the interaction between α and β subunits using a similar imidoester. nih.gov |
| Protein-Protein Interactions | Stabilization of Transient Interactions | Neuronal protein complexes | Used to capture and identify components of dynamic protein complexes. researchgate.net |
| Membrane Proteins | Organization and Topology | Erythrocyte membrane proteins | Revealed the proximity and interactions of proteins within the cell membrane. nih.gov |
| Membrane Proteins | Structural Modeling | CopA copper ATPase | Provided distance constraints for building a structural model of the membrane protein. researchgate.net |
Probing Protein Conformational States and Dynamics
The use of chemical cross-linking with reagents like dimethyl adipimidate can, in principle, provide information about the conformational states and dynamics of proteins. Changes in the cross-linking pattern of a protein under different conditions (e.g., in the presence or absence of a ligand) can indicate a conformational change. If a particular cross-link is formed in one state but not another, it suggests a change in the spatial proximity of the reactive residues. However, based on the available scientific literature, there are no specific, detailed studies that have utilized this compound as the primary tool to probe and report on the conformational dynamics of a protein. General studies on protein dynamics often employ other biophysical techniques, and while cross-linking is mentioned as a potential tool, specific examples with DMA are not prominent.
Enhancement of Protein Stability for Structural Characterization
The introduction of covalent cross-links can enhance the stability of a protein or protein complex, which can be beneficial for structural characterization techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. A more stable and rigid structure can be more amenable to crystallization. However, a thorough review of the scientific literature did not yield specific examples where this compound was used to enhance protein stability for the express purpose of facilitating its structural determination by X-ray crystallography or NMR. While chemical modification of surface residues is a known strategy to aid crystallization, the use of DMA for this specific application is not well-documented. nih.gov
Integration of Dimethyl Adipimidate Dihydrochloride in Advanced Proteomics Methodologies
Crosslinking Mass Spectrometry (XL-MS) for Protein Interaction Network Analysis
Cross-linking mass spectrometry (XL-MS) is a powerful technique used to identify protein-protein interactions and to gain insights into the three-dimensional structure of protein complexes. Dimethyl adipimidate dihydrochloride (B599025), as a non-cleavable cross-linker, provides distance constraints that are crucial for understanding protein topologies.
Identification of Crosslinked Peptides and Proteins
The identification of peptides cross-linked with Dimethyl adipimidate dihydrochloride is a critical step in XL-MS workflows. The process involves the covalent linkage of proximal lysine (B10760008) residues by the reagent. Following enzymatic digestion of the cross-linked protein complex, the resulting peptide mixture contains a variety of species, including unmodified peptides, monolinked peptides (where only one reactive group of the cross-linker has reacted with a peptide), and cross-linked peptide pairs (inter- or intra-peptide).
The identification of these cross-linked peptides by mass spectrometry can be challenging due to the complexity of the resulting spectra. The mass of the cross-linker molecule that connects the two peptides must be accounted for in the database search. The fragmentation of cross-linked peptides in the mass spectrometer generates a complex series of ions derived from both peptide chains, necessitating specialized data analysis approaches.
A typical experimental workflow for identifying cross-linked peptides involves the following steps:
| Step | Description |
| Cross-linking | Incubation of the purified protein complex with this compound under optimized conditions (e.g., pH, concentration, time). |
| Quenching | Addition of a quenching reagent, such as Tris or glycine (B1666218), to stop the cross-linking reaction. |
| Enzymatic Digestion | Digestion of the cross-linked protein complex with a protease, most commonly trypsin. |
| LC-MS/MS Analysis | Separation of the resulting peptide mixture by liquid chromatography followed by tandem mass spectrometry analysis. |
| Database Searching | Searching the acquired MS/MS spectra against a protein sequence database using specialized software that can identify cross-linked peptides. |
The successful identification of cross-linked peptides provides valuable distance constraints, indicating that the linked lysine residues are within the spacer arm length of the this compound molecule.
Computational Tools for XL-MS Data Interpretation
The complexity of XL-MS data necessitates the use of specialized computational tools for the identification and interpretation of cross-linked peptides. Several software packages have been developed to handle the unique challenges posed by cross-linking data, including the analysis of spectra from non-cleavable cross-linkers like this compound.
These software tools typically employ algorithms that can search for peptide pairs linked by a cross-linker of a specific mass. They must be able to differentiate between cross-linked peptides, monolinked peptides, and unmodified peptides. Some of the commonly used software for analyzing non-cleavable cross-linking data include:
pLink : This software is designed for the analysis of data from both homo- and hetero-bifunctional cross-linkers and can reliably estimate the false discovery rate (FDR) in cross-link identification nih.govsemanticscholar.org.
xQuest/xProphet : A suite of tools for the identification and statistical validation of cross-linked peptides.
Kojak : A fast and sensitive algorithm for the identification of cross-linked peptides.
MetaMorpheusXL : A search module within the MetaMorpheus software suite that can identify both MS-cleavable and non-cleavable cross-linked peptides nih.gov.
CLMSVault : A software suite designed for the analysis, visualization, and storage of protein cross-linking mass spectrometry data from various search algorithms nih.gov.
These computational tools provide features for visualizing the identified cross-links on protein structures or in network diagrams, which aids in the biological interpretation of the data. The selection of the appropriate software depends on the specific experimental design and the type of mass spectrometer used.
Application in Chromatin Immunoprecipitation (ChIP) Workflows
Chromatin immunoprecipitation (ChIP) is a widely used technique to study the interactions of proteins with DNA in their native cellular context. The use of cross-linking agents is essential to covalently trap these interactions. While formaldehyde is the most common cross-linker used in ChIP, a two-step cross-linking procedure involving this compound followed by formaldehyde has been shown to be advantageous for studying certain protein complexes.
Optimization of Crosslinking Conditions for ChIP Efficiency
The efficiency of a ChIP experiment is highly dependent on the optimization of the cross-linking conditions. Both under- and over-cross-linking can lead to suboptimal results. Therefore, it is crucial to empirically determine the optimal concentration of this compound and the incubation time for each specific cell type and protein of interest.
Key parameters to optimize include:
| Parameter | Considerations |
| DMA Concentration | Typical starting concentrations range from 1 to 10 mM. Higher concentrations may lead to excessive cross-linking and protein aggregation. |
| Incubation Time | Incubation times can vary from 30 to 60 minutes at room temperature. Shorter or longer times may be necessary depending on the stability of the protein complex. |
| Quenching | The cross-linking reaction should be effectively quenched to prevent non-specific cross-linking. Tris or glycine are commonly used for this purpose. |
| Formaldehyde Cross-linking | The subsequent formaldehyde cross-linking step also needs to be optimized in terms of concentration (typically 0.5-1%) and time (usually 10-15 minutes). |
It is important to note that the use of two cross-linking agents can make the chromatin more resistant to sonication, which may require optimization of the chromatin shearing step to obtain fragments of the desired size range nih.gov.
Preparation of Samples for Top-Down and Bottom-Up Proteomics Approaches
The use of this compound in cross-linking experiments can have implications for the subsequent sample preparation steps in both top-down and bottom-up proteomics workflows.
In bottom-up proteomics , the standard workflow involves the enzymatic digestion of proteins into peptides prior to mass spectrometry analysis. The presence of cross-links can potentially interfere with this process. The amidine bonds formed by the reaction of Dimethyl adipimidate with lysine residues are generally stable under the conditions used for enzymatic digestion. However, the modification of lysine residues can block the cleavage site for trypsin, which specifically cleaves C-terminal to lysine and arginine residues. This can result in longer, more complex peptides that may be more difficult to identify by mass spectrometry. The stabilization of proteins through cross-linking may also affect the efficiency of trypsin digestion nih.gov. Sequential digestion with multiple proteases may be necessary to achieve sufficient sequence coverage nih.gov.
For top-down proteomics , where intact proteins and their complexes are analyzed by mass spectrometry, cross-linking with this compound can be used to stabilize non-covalent protein complexes, allowing them to be transferred into the gas phase of the mass spectrometer without dissociation. The cross-linker adds a defined mass to the complex, which needs to be considered during data analysis. However, the introduction of cross-links can increase the complexity of the mass spectra and may require specialized fragmentation techniques to obtain sequence information from the intact cross-linked species. The covalent nature of the amidine bond formed by Dimethyl adipimidate is generally not reversible under the conditions used for top-down proteomics sample preparation.
Methodological Considerations for Preserving Native Protein Conformation during Proteomic Sample Preparation
The use of chemical cross-linking agents in proteomics, particularly for the study of protein-protein interactions and the structural analysis of protein complexes, necessitates careful consideration of the experimental conditions to preserve the native conformation of the proteins under investigation. This compound (DMA), a homobifunctional imidoester cross-linker, is a valuable tool in these studies due to its ability to covalently link primary amino groups (predominantly the ε-amino groups of lysine residues) that are in close proximity. A key advantage of DMA is that the resulting amidine bond retains the positive charge of the original amino group, thereby minimizing perturbations to the protein's native electrostatic environment. However, the successful application of DMA hinges on the meticulous optimization of several methodological parameters to ensure that the cross-linking reaction captures the native protein structure without introducing significant conformational changes.
Critical Parameters for Maintaining Protein Integrity
The preservation of a protein's native three-dimensional structure during the cross-linking process with this compound is influenced by a combination of factors. These include the concentration of the cross-linker, the molar ratio of the cross-linker to the protein, the reaction buffer composition and pH, the incubation temperature, and the reaction time. Each of these parameters must be carefully controlled to favor intramolecular cross-linking that stabilizes the native conformation, rather than intermolecular cross-linking which can lead to aggregation and precipitation, or excessive modification that could denature the protein.
The choice of buffer is critical for successful cross-linking with DMA. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the protein's amino groups for reaction with the imidoester moieties of DMA, thereby quenching the cross-linking reaction. Suitable buffers include phosphate, borate (B1201080), carbonate, and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
The pH of the reaction buffer is another crucial parameter. Imidoesters react with amines optimally at alkaline pH, typically between 8.0 and 10.0. For many proteins, a pH of around 8.0 to 9.0 provides a good balance between efficient cross-linking and maintaining the native protein structure. It is essential to ensure that the chosen pH is within the range where the target protein or protein complex remains stable and functionally active.
The concentration of this compound and its molar excess relative to the protein concentration are pivotal in determining the extent of cross-linking and the preservation of the native conformation. A high concentration of the cross-linker can lead to extensive and non-specific modifications, potentially causing protein denaturation and aggregation. Conversely, a concentration that is too low may result in insufficient cross-linking, failing to capture the desired structural information.
The optimal molar excess of DMA over the protein depends on the protein's concentration and the number of available lysine residues. For protein concentrations above 5 mg/mL, a 10-fold molar excess of the cross-linker is often a good starting point. For more dilute protein solutions (below 5 mg/mL), a 20- to 30-fold molar excess may be necessary to achieve efficient cross-linking. However, these are general guidelines, and the optimal ratio should be determined empirically for each specific protein system.
The kinetics of the cross-linking reaction are influenced by both incubation time and temperature. Typical reactions with DMA are carried out at room temperature for 30 to 60 minutes. Shorter incubation times may be sufficient to capture stable interactions without introducing artifacts. It is important to avoid prolonged incubation times, as this can increase the likelihood of non-specific cross-linking and potential protein degradation.
The reaction is often performed at room temperature for convenience. Lowering the temperature can slow down the reaction rate, which might be advantageous for controlling the extent of cross-linking, especially for transient or weak interactions. However, the stability of the protein or protein complex at different temperatures must be considered.
To stop the cross-linking reaction after the desired incubation time, a quenching reagent is added. This is typically a small molecule containing a primary amine that will react with any remaining unreacted imidoester groups on the DMA. Common quenching agents include Tris or glycine, added to a final concentration of 20-50 mM. Alternatively, glacial acetic acid can be used to lower the pH and halt the reaction. The quenching step is crucial to prevent further, uncontrolled cross-linking that could occur during subsequent sample processing steps.
Research Findings on Preserving Protein Structure
Several studies have demonstrated the utility of this compound in structural proteomics while highlighting the importance of optimized conditions to maintain protein integrity.
In a study involving horseradish peroxidase, chemical modification with DMA was shown to enhance the thermostability of the enzyme. dcu.ie It was observed that modifying a limited number of lysine residues resulted in a more stable enzyme, whereas excessive modification led to reduced stability. dcu.ie This underscores the importance of controlling the extent of cross-linking to preserve or even enhance protein stability.
Another study reported that when conjugating desmethylnortriptyline to β-D-Galactosidase using DMA, approximately 80% of the enzyme's activity was retained. nih.gov This indicates that under appropriate conditions, DMA can be used to link molecules to enzymes without significantly compromising their catalytic function, which is a strong indicator of preserved structural integrity.
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of proteins. A study on human hemoglobin modified with DMA utilized CD to monitor conformational changes, demonstrating the value of this technique in evaluating the impact of cross-linking on protein structure. researchgate.net
The following table summarizes key methodological considerations for using this compound while preserving native protein conformation:
| Parameter | Recommended Conditions | Rationale |
| Buffer System | Phosphate, Borate, Carbonate, HEPES | Avoids primary amines that compete with the cross-linking reaction. |
| pH | 8.0 - 10.0 (typically 8.0 - 9.0) | Optimal reactivity of imidoesters with amines while maintaining protein stability. |
| DMA Molar Excess | 10-fold (for protein > 5 mg/mL); 20- to 30-fold (for protein < 5 mg/mL) | Balances cross-linking efficiency with the risk of excessive modification. |
| Incubation Time | 30 - 60 minutes | Sufficient for cross-linking stable interactions without causing artifacts. |
| Temperature | Room temperature (or lower to slow the reaction) | Convenient and generally suitable for stable proteins. |
| Quenching Reagent | Tris or Glycine (20-50 mM final concentration) or Glacial Acetic Acid | Stops the reaction and prevents further uncontrolled cross-linking. |
By carefully optimizing these parameters, researchers can effectively utilize this compound to gain valuable insights into protein structure and interactions while ensuring that the obtained data reflects the native state of the protein. Empirical determination of the optimal conditions for each specific protein system is paramount for the successful application of this cross-linking agent in advanced proteomics methodologies.
Novel Applications of Dimethyl Adipimidate Dihydrochloride in Nucleic Acid Research
Development of Solid-Phase Nucleic Acid Extraction Techniques
DMA has been pivotal in the creation of new solid-phase extraction (SPE) techniques for nucleic acids. rsc.orgrsc.org These methods provide an alternative to traditional extraction procedures, which can be labor-intensive and require hazardous chemicals. researchgate.netnih.gov The DMA-based approach leverages a solid support, such as a silica (B1680970) surface within a microchannel, to capture nucleic acids from a sample lysate. rsc.orgresearchgate.net
Mechanism of Dimethyl Adipimidate (DMA)-Nucleic Acid Binding
The binding mechanism between Dimethyl Adipimidate (DMA) and nucleic acids is centered on a cross-linking reaction. rsc.orgnih.gov DMA possesses bifunctional imidoesters, which are amine-reactive groups. rsc.orgnih.gov These groups interact with and form covalent cross-linking structures with the primary amine groups present on fragmented DNA. researchgate.netnih.gov This interaction allows for the effective capture of DNA molecules onto a solid surface that has been prepared to facilitate this binding. nih.gov The reaction is efficient and allows for the isolation of DNA from complex mixtures. researchgate.netnih.gov Research has shown that the kinetics of DMA binding with DNA are relatively rapid. researchgate.net This reversible cross-linking provides a high surface-area-to-volume ratio for capturing DNA without needing to structurally modify microfluidic channels. rsc.orgnih.gov
The process typically involves incubating the sample lysate with DMA on a specially prepared surface, such as a thin film modified with (3-Aminopropyl)triethoxysilane (APTES) to create amine-reactive groups. researchgate.netnih.gov This incubation, often at a moderately elevated temperature (e.g., 56 °C), facilitates the reaction to capture the DNA. researchgate.netnih.gov Following the binding step, contaminants can be washed away, and the purified DNA is then released using an elution buffer. nih.gov
Application in Genomic DNA Extraction from Biological Samples
The DMA-based solid-phase extraction technique has been successfully applied to the extraction of genomic DNA from a variety of complex biological samples. rsc.orgnih.gov Researchers have demonstrated its effectiveness in isolating DNA from human body fluids, including blood and urine, as well as from eukaryotic and bacterial cells. rsc.orgresearchgate.net
One notable application is the Dimethyl adipimidate/Thin film Sample processing (DTS) assay. researchgate.netnih.gov This method has been used to extract DNA from multiple sources, such as six different eukaryotic cell lines, six bacterial cell types, and two human body fluids, all within a single-step process. researchgate.net The quality and quantity of the extracted DNA have proven sufficient for robust downstream analyses, including the detection of both genetic and epigenetic biomarkers. rsc.orgresearchgate.net For instance, the technique has been successfully used to extract genomic DNA from the T24 cell line and human body fluids for subsequent genetic (HRAS) and epigenetic (RARβ) analysis. rsc.orgnih.gov
Role as a Non-Chaotropic Reagent in DNA Isolation
A key advantage of Dimethyl Adipimidate is its function as a non-chaotropic reagent in DNA isolation. rsc.orgrsc.orgnih.gov Traditional DNA extraction methods frequently rely on high concentrations of chaotropic salts, such as guanidine (B92328) hydrochloride or guanidine thiocyanate. acs.orgbitesizebio.com While effective at lysing cells and enabling DNA to bind to silica surfaces, these salts can disrupt the structure of water, destabilize proteins, and, crucially, can be carried over into the final DNA eluate, where they may inhibit subsequent enzymatic reactions like the polymerase chain reaction (PCR). rsc.orgrsc.orgaip.org
DMA circumvents this issue by capturing nucleic acids through a different mechanism—covalent cross-linking—rather than relying on the dehydration and charge-shielding effects of chaotropic salts. rsc.orgnih.gov This non-chaotropic approach leads to the extraction of genomic DNA with higher purity compared to chaotropic methods. rsc.orgrsc.orgnih.gov By avoiding PCR-inhibiting reagents, DMA-based methods can improve the efficiency and reliability of downstream applications, such as DNA amplification for genetic and epigenetic analyses. rsc.orgnih.gov
Integration in Microfluidic Devices for DNA Analysis
The properties of DMA make it highly suitable for integration into microfluidic systems, or "lab-on-a-chip" platforms, for automated DNA analysis. rsc.orgrsc.orgnih.gov These devices offer numerous advantages, including reduced sample and reagent consumption, shorter analysis times, and the potential for high-throughput processing and point-of-care diagnostics. aip.orgmdpi.com
Researchers have developed silicon microfluidic systems that incorporate DMA-based solid-phase extraction. rsc.orgresearchgate.net In a typical setup, a microfluidic chip may contain a micromixer for cell lysis and a microchannel with a high surface area for the DMA-mediated DNA capture. researchgate.net The entire process—from sample introduction to the elution of purified DNA—can be performed on a single chip. rsc.orgresearchgate.net This integration has been shown to be effective for purifying genomic DNA from human blood and urine with high purity. rsc.orgnih.gov The use of DMA is advantageous in these systems as it allows for efficient DNA capture without requiring complex modifications to the microchannel surfaces. rsc.orgnih.gov This streamlined sample preparation is a critical step toward creating fully integrated micro-total analysis systems (µTAS) for analyzing genetic and epigenetic DNA biomarkers in clinical diagnostics. rsc.orgrsc.org
Comparative Studies on Nucleic Acid Extraction Efficiency
Comparative studies have highlighted the performance of DMA-based nucleic acid extraction methods against established commercial kits, which often utilize chaotropic salt-based chemistry. researchgate.net One such study compared the Dimethyl adipimidate/Thin film Sample processing (DTS) assay with the widely used Qiagen kit for extracting DNA from various sources. researchgate.net
The results indicated that the DTS assay is highly competitive, offering simplicity, speed (approximately 30 minutes), and lower cost, while eliminating the need for centrifugation. researchgate.netnih.gov When extracting DNA from the MCF7 breast cancer cell line, the DTS assay yielded comparable purity (A260/280 ratio) to the Qiagen kit, although the total quantity was slightly lower under the tested conditions. researchgate.net However, for bacterial samples like E. coli, the DTS assay demonstrated comparable or even superior performance in both quantity and purity across a range of cell concentrations. researchgate.net
These studies confirm that DMA-based techniques can extract high-quality DNA suitable for sensitive downstream applications, such as the detection of genetic and epigenetic biomarkers, with an efficiency that rivals or surpasses conventional methods in certain contexts. researchgate.net
Interactive Data Table: Comparison of DNA Extraction Efficiency (DTS Assay vs. Qiagen Kit) from MCF7 Cells researchgate.net
| Method | Temperature (°C) | DNA Quantity (ng/µL) | DNA Purity (A260/280) |
| DTS Assay | 56 | 13.9 | 1.8 |
| Qiagen Kit | 56 | 23.5 | 1.8 |
Interactive Data Table: Comparison of DNA Extraction Efficiency (DTS Assay vs. Qiagen Kit) from E. coli researchgate.net
| E. coli Concentration (CFU) | Extraction Method | DNA Quantity (ng/µL) | DNA Purity (A260/280) |
| 1 x 10³ | DTS Assay | ~10 | ~1.75 |
| 1 x 10³ | Qiagen Kit | ~8 | ~1.70 |
| 1 x 10⁵ | DTS Assay | ~40 | ~1.80 |
| 1 x 10⁵ | Qiagen Kit | ~35 | ~1.78 |
| 1 x 10⁷ | DTS Assay | ~110 | ~1.82 |
| 1 x 10⁷ | Qiagen Kit | ~95 | ~1.80 |
Emerging Research Domains and Non Biological Applications of Dimethyl Adipimidate Dihydrochloride
Potential in Materials Science beyond Optoelectronics
While the application of Dimethyl adipimidate dihydrochloride (B599025) in perovskite solar cells is a well-documented and rapidly advancing area of research, its use in other domains of materials science is less explored. The properties that make it a successful crosslinking agent in biological applications, such as its ability to react with primary amines to form stable amidine bonds, could theoretically be leveraged in the synthesis of novel polymers or functionalized materials. mdpi.com
For example, its bifunctional nature could be utilized in surface modification of materials to introduce specific functionalities or to link different material components together. However, there is currently a lack of significant published research demonstrating the application of Dimethyl adipimidate dihydrochloride in materials science fields outside of optoelectronics. This represents a potential area for future scientific inquiry, where the unique chemical properties of this compound could be harnessed to develop new materials with tailored properties.
Methodological Optimization and Analytical Validation in Dimethyl Adipimidate Dihydrochloride Based Research
Experimental Design for Maximizing Crosslinking Yields and Specificity
The efficiency and specificity of the crosslinking reaction with dimethyl adipimidate are profoundly influenced by several key experimental parameters. The reaction involves the formation of an amidine bond between the imidoester groups of DMA and the primary amino groups (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface. researchgate.netnih.gov Optimizing the reaction environment is paramount for achieving desired outcomes while preserving the native conformation of the protein complex as much as possible. thermofisher.com
Key Parameters for Optimization:
pH: The reaction of imidoesters with primary amines is highly pH-dependent. The optimal pH range for this reaction is between 7.0 and 10.0. thermofisher.cominterchim.fr Efficiency increases at a more alkaline pH, with pH 8.0 to 9.0 often cited for optimal performance. thermofisher.com Some protocols recommend conditions as high as pH 10 to ensure specificity for primary amines. thermofisher.com
Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target protein for reaction with the crosslinker. thermofisher.comthermofisher.com Suitable amine-free buffers include phosphate, borate (B1201080), carbonate, HEPES, and triethanolamine (B1662121). thermofisher.comthermofisher.comresearchgate.net
Reagent Concentration: The molar ratio of the crosslinker to the protein is a crucial variable. A 10-fold molar excess of DMA is often recommended when the protein concentration is above 5 mg/mL. thermofisher.com For more dilute protein solutions (below 5 mg/mL), a 20- to 30-fold molar excess may be necessary to achieve sufficient crosslinking. thermofisher.com However, the ideal concentration must be determined empirically for each specific protein system, as excessive crosslinker concentrations can lead to undesirable non-specific or extensive intermolecular crosslinking. mdpi.comnih.gov
Temperature and Incubation Time: Crosslinking reactions with DMA are typically performed at room temperature for 30 to 60 minutes. thermofisher.com However, incubation can also be carried out at 4°C, which may require longer reaction times to achieve a similar degree of crosslinking. interchim.fr In some instances, longer incubation periods, such as 6 hours or even overnight at room temperature, have been employed. researchgate.netresearchgate.net The reaction rate is influenced by temperature, a factor that can be adjusted to control the extent of the reaction. nih.govpaint.org
| Parameter | Recommended Range/Condition | Rationale |
| pH | 8.0 - 10.0 | Maximizes reactivity and specificity of the imidoester group for primary amines. thermofisher.comthermofisher.com |
| Buffer | Amine-free (e.g., Borate, HEPES, Phosphate) | Prevents the buffer from competing with the protein for reaction with the crosslinker. thermofisher.comthermofisher.com |
| Crosslinker:Protein Molar Ratio | 10:1 to 30:1 | Dependent on protein concentration; must be optimized to balance yield and specificity. thermofisher.com |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction, allowing for more control, while room temperature provides faster results. thermofisher.cominterchim.fr |
| Incubation Time | 30 minutes to several hours | Must be optimized in conjunction with other parameters to achieve the desired level of crosslinking. researchgate.netthermofisher.comresearchgate.net |
Quenching Strategies for Crosslinking Reactions
Terminating the crosslinking reaction at a specific time point is essential for controlling the extent of modification and preventing artifacts. Quenching involves the addition of a reagent that rapidly consumes any remaining unreacted DMA.
The most common quenching strategy is to add a high concentration of a primary amine-containing buffer, such as Tris or glycine. thermofisher.cominterchim.fr These molecules react with the excess imidoester groups, effectively halting the crosslinking of the target proteins. mtoz-biolabs.com Final concentrations of 20-50 mM Tris or glycine are typically sufficient. thermofisher.com Other quenching agents include ethanolamine (B43304) and ammonium (B1175870) bicarbonate. nih.govnih.gov An alternative method to stop the reaction is the addition of glacial acetic acid. thermofisher.com Furthermore, adding SDS-PAGE sample loading buffer, which often contains Tris, can serve the dual purpose of quenching the reaction and preparing the sample for electrophoretic analysis. thermofisher.com
| Quenching Agent | Mechanism of Action | Typical Concentration |
| Tris or Glycine | Competitively reacts with excess DMA via primary amines. thermofisher.commtoz-biolabs.com | 20-50 mM (final) |
| Ethanolamine | Contains a primary amine that inactivates the crosslinker. nih.gov | Varies by protocol |
| Ammonium Bicarbonate | Reacts with and neutralizes the crosslinker. nih.gov | ~100 mM |
| Glacial Acetic Acid | Stops the reaction, likely by rapidly lowering the pH. thermofisher.com | 1:4 ratio to the sample |
Analytical Techniques for Characterization of Crosslinked Products
Following the crosslinking reaction and quenching, a suite of analytical techniques is employed to verify the formation of crosslinked species and to elucidate structural information about the protein assembly.
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the primary method for the initial assessment of a crosslinking reaction. thermofisher.com The formation of covalent bonds between protein subunits results in complexes with higher molecular weights than the individual monomers. When analyzed by SDS-PAGE, these crosslinked species (e.g., dimers, trimers, and higher-order oligomers) migrate more slowly through the gel, appearing as distinct bands of higher molecular weight compared to the uncrosslinked monomer. researchgate.netmdpi.com This shift in molecular weight provides direct visual evidence of successful crosslinking. researchgate.net By separating monomers from dimers and multimers, SDS-PAGE also serves as a crucial first step in purifying specific crosslinked species for further analysis. researchgate.netmdpi.com
To confirm the identity of the proteins within the higher-molecular-weight bands observed on SDS-PAGE, immunoblotting (or Western blotting) is utilized. researchgate.net After the proteins are separated by electrophoresis, they are transferred to a membrane and probed with an antibody specific to the protein of interest. springernature.com A positive signal for the high-molecular-weight bands confirms that they are indeed crosslinked complexes containing the target protein. This technique is indispensable for validating results, especially in complex mixtures where multiple proteins are present, and is a standard procedure following immunoprecipitation of crosslinked complexes. thermofisher.com
For high-resolution structural information, mass spectrometry (MS) is the definitive analytical tool. nih.govnih.gov This powerful technique can identify the exact amino acid residues that have been covalently linked by dimethyl adipimidate. The general workflow involves:
Separating the crosslinked proteins by SDS-PAGE. springernature.com
Excising the band of interest from the gel.
Proteolytically digesting the protein(s) within the gel slice (e.g., with trypsin).
Analyzing the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com
The identification of crosslinked peptides is a complex bioinformatic challenge, as each tandem mass spectrum contains fragment ions from two different peptide chains. nih.gov Specialized software has been developed to interpret these complex spectra and identify the "peptide pairs" linked by the crosslinker. nih.govomicsdi.org The resulting data provide precise distance constraints, indicating that the linked residues (typically lysines) were within the span of the DMA molecule (approximately 8.6 angstroms) in the protein's native structure. researchgate.net
A powerful hybrid approach combines the distance constraints obtained from crosslinking-mass spectrometry with the lower-resolution structural envelopes generated by EM. nih.govnih.gov The MS data, which identifies specific residues in close proximity, can be used to confidently dock high-resolution crystal structures of individual protein components into the EM density map. youtube.com This integrative strategy is particularly valuable for characterizing large, dynamic, or transient protein complexes that are difficult to analyze by any single technique alone. nih.gov
Strategies for Preventing Hydrolysis of the Imidate Moiety during Experimentation and Storage
The utility of dimethyl adipimidate dihydrochloride (B599025) (DMA·2HCl) as a homobifunctional cross-linking agent is critically dependent on the stability of its reactive imidate moieties. The susceptibility of the imidoester groups to hydrolysis necessitates careful control of experimental conditions to ensure efficient and reproducible cross-linking. The primary factor influencing the stability of DMA·2HCl is the pH of the reaction environment.
Imidoester cross-linkers, including DMA·2HCl, exhibit a strong pH-dependent reactivity and stability profile. The reaction with primary amines to form amidine bonds is most efficient at alkaline pH. thermofisher.com As the pH increases, the rate of reaction with amines also increases. thermofisher.com However, this increase in reactivity is paralleled by an accelerated rate of hydrolysis of the imidoester itself. Therefore, a balance must be struck to maximize the cross-linking reaction while minimizing hydrolytic degradation.
For optimal cross-linking, a pH range of 8.0 to 10.0 is generally recommended. thermofisher.com Below pH 10, the formation of amidine is favored, though the potential for side reactions increases at more neutral pH levels. thermofisher.com To maintain a stable alkaline environment, the selection of an appropriate buffer system is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with imidoester cross-linking reactions as they will compete with the target protein's primary amines for reaction with the cross-linker.
Instead, non-amine-containing buffers are essential. Commonly used and effective buffers for reactions with dimethyl adipimidate dihydrochloride include borate buffers and triethanolamine buffers. These buffers help to maintain the desired alkaline pH without interfering with the cross-linking reaction.
Once the cross-linking reaction is complete, it is crucial to quench any unreacted DMA·2HCl to prevent further, uncontrolled reactions. This is typically achieved by adding a quenching reagent that contains a high concentration of primary amines. Glycine or ethanolamine are frequently used for this purpose, as they effectively react with and consume any remaining active imidoester groups.
Proper storage of this compound is also critical to prevent degradation. The compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to minimize hydrolysis of the imidate functional groups.
Table 1: Key Parameters for Preventing Hydrolysis of this compound
| Parameter | Recommended Condition/Strategy | Rationale |
| pH | 8.0 - 10.0 | Optimizes the reaction with primary amines while managing the rate of hydrolysis. thermofisher.com |
| Buffer System | Non-amine containing buffers (e.g., Borate, Triethanolamine) | Avoids competition with the cross-linker and maintains stable alkaline pH. |
| Reaction Quenching | Addition of Glycine or Ethanolamine | Terminates the cross-linking reaction by consuming excess reagent. |
| Storage | 2-8°C, desiccated | Minimizes hydrolysis of the imidate moieties during storage. |
Considerations for Reproducibility and Data Interpretation in this compound-Mediated Studies
Ensuring the reproducibility of experiments involving this compound and the accurate interpretation of the resulting data requires careful consideration of several factors beyond the prevention of hydrolysis. The complexity of the cross-linking reaction itself can introduce variability and potential artifacts that must be addressed.
A significant challenge in studies using bifunctional cross-linkers like DMA·2HCl is the potential for various reaction products. These include not only the desired intramolecular and intermolecular cross-links but also "one-end" modifications. nih.gov A one-end modification occurs when only one of the two imidoester groups of a DMA·2HCl molecule reacts with a primary amine on a protein, and the other end is subsequently hydrolyzed. nih.gov This results in the modification of a lysine residue without the formation of a cross-link, which can alter the protein's properties and complicate data analysis. nih.gov The prevalence of one-end modifications is influenced by the concentration of the cross-linker; a large excess of the cross-linker can favor these modifications over the desired cross-linking. nih.gov
The analysis of cross-linked products presents another layer of complexity. Typically, after the cross-linking reaction, proteins are subjected to enzymatic digestion, and the resulting peptides are analyzed by mass spectrometry to identify the cross-linked sites. The resulting mixture of linear peptides, loop-linked peptides (intramolecularly cross-linked), and cross-linked peptide pairs (intermolecularly or non-adjacent intramolecularly cross-linked) can be highly complex. This complexity poses a significant challenge for data analysis software and can make the unambiguous identification of cross-linked peptides difficult. nih.gov
To enhance the reliability of data, the use of isotopically labeled or cleavable cross-linkers is a valuable strategy, although DMA·2HCl itself is a non-cleavable reagent. However, the principles of rigorous data validation remain the same. This includes setting stringent criteria for the identification of cross-linked peptides from mass spectrometry data and, when possible, validating the identified cross-links against known protein structures or interaction data.
The choice of analytical techniques is also critical for reproducibility. The development of specialized software and computational workflows is essential for processing the large and complex datasets generated in cross-linking mass spectrometry experiments. ed.ac.uknih.govyulab.org These tools help to automate the identification of cross-linked peptides and provide statistical validation of the results.
Table 2: Factors Influencing Reproducibility and Data Interpretation
| Factor | Key Consideration | Impact on Research |
| Reaction Products | Control of one-end modifications versus cross-links. | Can alter protein properties and complicate the interpretation of cross-linking results. nih.gov |
| Product Analysis | Complexity of peptide mixtures after digestion. | Poses challenges for mass spectrometry data analysis and the unambiguous identification of cross-linked sites. nih.gov |
| Data Validation | Stringent criteria for peptide identification and validation against known structures. | Increases the confidence in the identified cross-links and the resulting structural models. |
| Analytical Tools | Use of specialized software for cross-linking data analysis. | Essential for managing data complexity and providing statistical validation. ed.ac.uknih.govyulab.org |
| Structural Interpretation | Consideration of cross-linker flexibility and protein dynamics. | Leads to more accurate and realistic structural models based on cross-linking data. |
Future Research Trajectories and Unexplored Frontiers
Development of Advanced Dimethyl Adipimidate Dihydrochloride (B599025) Derivatives with Tunable Properties
The static nature of the amidine bond formed by DMA, while useful for many applications, presents limitations in more complex experimental designs. The development of advanced derivatives with tunable properties is a key area for future research, focusing on the ability to control the cross-linking reaction in time and space, and to reverse the cross-link on demand.
Design of Cleavable and Photoactivatable Variants
A significant advancement would be the design of DMA analogues that incorporate cleavable or photoactivatable functionalities. While DMA itself is non-cleavable, other imidoester crosslinkers, such as DTPB, contain thiol-cleavable disulfide bonds. pnas.org The synthesis of an adipimidate-based crosslinker with a similar disulfide bond in its spacer arm would allow for the reversal of the cross-link under reducing conditions. This would be highly advantageous for applications such as affinity purification and mass spectrometry, enabling the release of cross-linked partners after enrichment.
Furthermore, the incorporation of photoactivatable groups would offer temporal control over the cross-linking reaction. Photoactivatable crosslinkers are chemically inert until exposed to UV light, at which point they form reactive species that can form covalent bonds. researchgate.netscbt.com Designing a DMA derivative with a photo-caged reactive group would allow researchers to initiate cross-linking at a specific time point in a biological process, providing a snapshot of protein interactions at that moment.
| Derivative Type | Potential Functionality | Key Advantage | Example of Similar Chemistry |
| Cleavable DMA | Disulfide bond in the spacer arm | Reversible cross-linking with reducing agents | Dithiobis(succinimidyl propionate) (DSP) |
| Photoactivatable DMA | o-nitrobenzyl ester (o-NBE) groups | Temporal control of cross-linking initiation with UV light | o-NBE-based photo-responsive crosslinkers |
Enhancing Reaction Specificity and Efficiency
The reaction of imidoesters like DMA is most efficient at an alkaline pH of 8-10, which can sometimes be suboptimal for maintaining the native conformation and activity of certain proteins. mdpi.com Future research could focus on developing DMA derivatives that are more reactive at physiological pH, thus better-preserving protein structure and function. This could involve modifications to the imidoester functional group to lower its pKa.
Additionally, while imidoesters are highly specific for primary amines, side reactions can occur. thermofisher.com The development of derivatives with enhanced specificity could involve altering the steric and electronic properties of the reactive group to minimize off-target reactions. This would lead to more precise and reliable cross-linking data, particularly in complex biological samples.
Application in Systems Biology for Comprehensive Interaction Mapping
Systems biology aims to understand the complex interplay of molecules within a cell or organism. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool in this field for mapping protein-protein interactions on a large scale. pnas.orgnih.gov DMA, as a readily available and water-soluble crosslinker, is well-suited for these studies. Future applications in systems biology will likely involve the use of DMA in quantitative cross-linking workflows to study how protein interaction networks change in response to different stimuli or in disease states. By using stable isotope-labeled versions of DMA, it is possible to quantify changes in protein-protein interactions between different experimental conditions. nih.govnih.gov This approach can provide a dynamic view of the cellular interactome.
Integration with Cryo-Electron Microscopy for High-Resolution Structural Determination
Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, allowing for the determination of high-resolution structures of large and dynamic protein complexes. researchgate.netrug.nl A significant challenge in cryo-EM is the structural heterogeneity of many protein complexes. Chemical cross-linking can be used to stabilize these complexes in a particular conformational state, facilitating high-resolution structure determination. pnas.orgnih.gov
While not yet widely documented for DMA specifically, its properties make it a strong candidate for this application. Its ability to penetrate cell membranes allows for in-vivo cross-linking, capturing protein complexes in their native environment. mdpi.com The defined spacer arm of DMA can provide distance constraints that can be used to dock protein subunits into the cryo-EM density map, aiding in the interpretation of the structure. researchgate.netrug.nl The combination of DMA cross-linking and cryo-EM represents a powerful integrative approach for studying the structure of challenging protein assemblies.
Computational Modeling and Simulation of Dimethyl Adipimidate Dihydrochloride Interactions with Biomolecules
Computational modeling and molecular dynamics (MD) simulations are becoming increasingly important for interpreting experimental data from cross-linking studies. laboratoriumdiscounter.nl Future research will likely focus on developing accurate computational models of the DMA cross-linking process. These models could be used to predict which lysine (B10760008) residues on a protein are likely to be cross-linked by DMA, based on their accessibility and proximity. This would allow for more targeted experimental design and aid in the validation of experimental cross-linking data.
Furthermore, MD simulations can be used to study the conformational changes that occur in a protein or protein complex upon DMA cross-linking. laboratoriumdiscounter.nl This can provide insights into the flexibility and dynamics of these molecules and how they are affected by the introduction of a covalent cross-link. Such simulations, guided by experimental distance restraints from DMA cross-linking, can help to build more accurate models of protein structures and complexes.
Exploration of this compound in Nanotechnology and Biosensing Applications
The application of DMA in nanotechnology and biosensing is a largely unexplored frontier. The ability of DMA to react with primary amines makes it a candidate for the functionalization of nanoparticles and surfaces for various biomedical applications. For instance, DMA could be used to couple proteins, such as antibodies or enzymes, to the surface of gold nanoparticles for targeted drug delivery or diagnostic applications. sigmaaldrich.comselleckchem.com
Q & A
Q. What is the standard protocol for using DMA·2HCl as a cross-linking agent in protein-protein interaction studies?
DMA·2HCl is typically used at 10 mM in phosphate-buffered saline (PBS) with 0.25% dimethylsulfoxide (DMSO) to permeabilize cells. Incubate cells with the solution for 45 minutes at room temperature under constant mixing. Post-incubation, wash cells thoroughly to remove unreacted cross-linker before downstream analysis .
Q. How does DMA·2HCl compare to formaldehyde in chromatin crosslinking for studying non-DNA-binding proteins?
Formaldehyde alone may fail to crosslink proteins that do not directly bind DNA. Combining DMA·2HCl (10 mM) with formaldehyde enhances crosslinking efficiency by stabilizing protein-protein interactions, particularly for chromatin-associated factors. This dual approach preserves transient interactions in vivo .
Q. What safety precautions are critical when handling DMA·2HCl in laboratory settings?
DMA·2HCl causes skin/eye irritation (GHS Category 2/2A). Use gloves, goggles, and lab coats. Store in airtight containers at room temperature, avoiding moisture and oxidizers. Dispose via approved hazardous waste protocols to prevent environmental contamination .
Q. Which buffers are compatible with DMA·2HCl for maintaining crosslinking reactivity?
PBS (pH 7.4) is optimal. DMSO (0.25%) is added to enhance solubility and cell permeability. Avoid amine-containing buffers (e.g., Tris) during the reaction, as they compete with protein lysine residues for crosslinking .
Q. How can unreacted DMA·2HCl be quenched post-crosslinking to prevent over-modification?
Terminate reactions by adding 100 mM Tris-HCl (pH 7.5) for 15 minutes. Centrifuge to pellet crosslinked complexes and wash twice with PBS before analysis .
Advanced Research Questions
Q. How can DMA·2HCl concentration be optimized for crosslinking membrane proteins like rhodopsin without inducing aggregation?
Titrate DMA·2HCl (5–20 mM) in photoreceptor membrane preparations. Monitor aggregation via dynamic light scattering and validate crosslinking efficiency using SDS-PAGE or Western blotting under non-reducing conditions .
Q. What analytical techniques resolve contradictions in DMA·2HCl’s crosslinking efficiency across different protein systems?
Use mass spectrometry to identify modified lysine residues and quantify crosslink formation. Compare results with orthogonal methods like fluorescence resonance energy transfer (FRET) or size-exclusion chromatography to validate specificity .
Q. How does DMA·2HCl’s reactivity with lysine residues alter hemoglobin S oxygen-binding capacity in sickle cell studies?
Amidination of lysine residues by DMA·2HCl increases hemoglobin’s net positive charge, reducing polymerization propensity. Assess functional impacts via oxygen dissociation curves and electron microscopy to correlate structural changes with sickling kinetics .
Q. What strategies mitigate DMA·2HCl solubility limitations in aqueous solutions during live-cell crosslinking?
Pre-dissolve DMA·2HCl in anhydrous DMSO (≤1% v/v) before adding to aqueous buffers. Adjust pH to 8.0–8.5 to enhance reactivity while minimizing hydrolysis. Validate solubility via UV-Vis spectroscopy at 280 nm .
Q. How can researchers differentiate DMA·2HCl-specific crosslinks from artifacts in complex biological matrices?
** Include negative controls without crosslinker and use isotope-labeled crosslinking reagents for mass spectrometry. Validate crosslinks using CRISPR-edited cell lines lacking target lysine residues .
Methodological Considerations
- Crosslinking Validation : Combine SDS-PAGE (non-reducing conditions) with tryptic digest and LC-MS/MS to map crosslinked peptides .
- Structural Analysis : Employ circular dichroism (CD) or X-ray crystallography to assess conformational changes in crosslinked proteins .
- Troubleshooting Aggregation : Reduce crosslinker concentration or incubation time; include detergents (e.g., 0.1% Triton X-100) in buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
